molecular formula C22H36P2 B1178518 ELAV protein CAS No. 138391-28-3

ELAV protein

Cat. No.: B1178518
CAS No.: 138391-28-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Discovery and Nomenclature

The ELAV protein was first identified in Drosophila melanogaster through genetic screens for mutations causing embryonic lethality and neural defects. Campos et al. (1985) characterized the embryonic lethal abnormal vision (elav) gene, named for its role in visual system development and its lethal phenotype in homozygous mutants. Subsequent studies revealed ELAV’s pan-neuronal expression in postmitotic neurons, establishing it as a marker for terminal neuronal differentiation. The nomenclature reflects its discovery: "Embryonic Lethal Abnormal Vision" underscores its necessity for both neural development and survival.

ELAV’s molecular identity as an RNA-binding protein (RBP) with three RNA recognition motifs (RRMs) was elucidated through cDNA cloning and antibody staining. Its nuclear localization in neurons contrasted with cytoplasmic roles of homologs in other species, highlighting functional diversification early in its characterization.

Classification Within the ELAV/Hu Protein Family

ELAV belongs to the evolutionarily conserved ELAV/Hu protein family, which regulates RNA metabolism at transcriptional and post-transcriptional levels. The family comprises:

Protein Organism Expression Profile Key Functions
ELAV Drosophila Pan-neuronal, postmitotic neurons Splicing, polyadenylation
HuR (ELAVL1) Mammals Ubiquitous mRNA stability, stress response
HuB (ELAVL2) Mammals Neurons, gonads Neurodevelopment, fertility
HuC (ELAVL3) Mammals Central nervous system Neuronal differentiation
HuD (ELAVL4) Mammals Neurons Synaptic plasticity

Structural conservation defines the family: all members possess three RRMs, with a hinge region between RRM2 and RRM3 critical for RNA binding and subcellular localization. In Drosophila, ELAV’s nuclear role in alternative splicing (e.g., neuroglian, erect wing) distinguishes it from cytoplasmic Hu proteins in vertebrates.

Phylogenetic Distribution Across Metazoans

ELAV homologs are present in all metazoans, with gene duplication events driving functional specialization:

Table 1: Phylogenetic Distribution of ELAV/Hu Proteins

Species Gene Copies Structural Features Key Adaptations
Drosophila melanogaster 3 (elav, rbp9, fne) Intronless elav; conserved RRMs Neural-specific splicing
Caenorhabditis elegans 1 (exc-7) Conserved RRMs, cytoplasmic Cholinergic signaling
Homo sapiens 4 (HuR/B/C/D) Nuclear-cytoplasmic shuttling Neurodevelopment, cancer
Apis mellifera 1 Single intronless homolog Simplified neural regulation

In arthropods, elav retrotransposition events in dipterans (e.g., Drosophila, mosquitoes) produced intronless genes nested within host loci (e.g., Drosophila’s elav within arginase). Lepidoptera (e.g., Bombyx mori) retain intronless elav-like genes but lack nested arrangements, suggesting independent evolutionary trajectories. Functional studies in C. elegans (EXC-7) and zebrafish (HuC/D) confirm conserved roles in neuronal RNA processing, despite structural divergence.

ELAV’s evolutionary conservation underscores its central role in neural development. For example, Drosophila ELAV and human HuD share 70% amino acid similarity in RRM domains, yet their 3′ UTRs diverged to accommodate species-specific miRNA regulation. This balance of conserved function and structural plasticity highlights ELAV’s adaptability across metazoan lineages.

Properties

CAS No.

138391-28-3

Molecular Formula

C22H36P2

Synonyms

ELAV protein

Origin of Product

United States

Scientific Research Applications

Regulation of Alternative Splicing

ELAV proteins are pivotal in regulating alternative splicing in neuronal tissues. Studies have demonstrated that they influence the splicing of several key genes, including:

  • Neuroglian : ELAV directly interacts with neuroglian pre-mRNA to regulate its splicing patterns, ensuring proper neuronal function .
  • Erect Wing : Similar mechanisms apply to the erect wing gene, where ELAV modulates splicing by preventing cleavage at specific sites .

Case Study : A study utilizing Drosophila models showed that mutations in ELAV resulted in aberrant splicing of neuroglian transcripts, leading to impaired neuronal development .

Stabilization of mRNA

ELAV proteins enhance the stability of target mRNAs by binding to their 3' UTRs. This stabilization is crucial for maintaining adequate levels of mRNA during neuronal development and function.

  • Mechanism : The binding of ELAV to AREs protects mRNAs from degradation by recruiting other stabilizing factors and inhibiting deadenylation .
  • Example : In Aplysia, ApELAV has been shown to stabilize apc/ebp mRNA during long-term memory formation through interactions with p38 MAPK signaling pathways .

Circular RNA Biogenesis

Recent research indicates that ELAV proteins also play a role in the biogenesis of circular RNAs (circRNAs), which are increasingly recognized for their regulatory functions in gene expression.

  • Function : ELAV binds to intronic regions flanking circRNA host genes, promoting back-splicing necessary for circRNA formation .
  • Findings : Data from iCLIP experiments revealed significant enrichment of ELAV binding at introns associated with neuronal circRNAs, suggesting a global regulatory role in circRNA expression .

Implications for Neurodevelopment and Disease

The regulatory functions of ELAV proteins have profound implications for neurodevelopmental processes and neurological disorders.

  • Neurodevelopment : ELAV is essential for proper neuronal maturation and synaptic plasticity. Knockout studies in mice have shown defects in motor function and synaptic transmission when ELAV homologs are absent .
  • Disease Models : Alterations in ELAV expression have been linked to various neurological diseases, including neurodegenerative disorders where misregulation of RNA metabolism is a hallmark .

Data Summary Table

Application AreaKey FindingsReferences
Alternative SplicingRegulates splicing of neuroglian and erect wing genes
mRNA StabilizationEnhances stability via binding to AREs
Circular RNA BiogenesisPromotes back-splicing for circRNA formation
NeurodevelopmentEssential for neuronal maturation

Comparison with Similar Compounds

Comparison with Similar RNA-Binding Proteins and Compounds

Evolutionary and Structural Comparison with Drosophila ELAV Family
Feature Mammalian ELAV Proteins Drosophila ELAV Family
Members HuR, HuB, HuC, HuD Elav, Rbp9, Fne
Localization HuR: Nucleus/cytoplasm; nELAV: Cytoplasmic Elav/Rbp9: Nuclear; Fne: Cytoplasmic
Function mRNA stability/translation Elav: Neuronal splicing; Fne: Dendritic growth
Conservation RRM domains highly conserved Bombyx mori BmELAV-like proteins retain neuronal expression but diverge in gonadal roles
Key Compounds Targeting ELAV Protein-mRNA Complexes
Compound Target Mechanism IC50/EC50 Reference
MS-444 HuR Binds RRM1/RRM2, disrupts dimerization 8 μM
Dehydromutactin HuR Competitive RNA-binding 15 μM
Okicenone HuC Inhibits RNA interaction 10 μM
Epigallocatechin gallate HuC Flavonoid; blocks ARE binding 0.2–1.8 μM
Quercetin HuR/HuC Reduces mRNA stability 0.5–1.2 μM

Mechanistic Insights :

  • MS-444 stabilizes HuR in a monomeric state, preventing RNA interaction .
  • Flavonoids (e.g., epigallocatechin gallate) exhibit higher potency due to π-π stacking with HuR’s aromatic residues in RRM1/2 .
Challenges in Targeting ELAV Proteins

Structural Diversity: Compounds like MS-444 (quinazoline derivative) and flavonoids lack shared pharmacophores, complicating structure-activity studies .

Compensatory Mechanisms : Inhibition of one ELAV member (e.g., HuR) may be offset by nELAV proteins or other RBPs (e.g., IGF2BP1) .

Selectivity : Broad-spectrum ELAV inhibitors risk neurotoxicity; in silico docking studies prioritize RRM3-targeted agents to enhance specificity .

Tables

Table 1: Structural Domains of ELAV Proteins
Domain Function Conservation (Mammals vs. Drosophila)
RRM1 RNA binding via RNP1/RNP2 motifs 90% homology
RRM2 RNA binding and dimerization 85% homology
RRM3 Protein oligomerization 70% homology
Table 2: Clinical Relevance of ELAV Proteins
Protein Disease Association Therapeutic Target Status
HuR Colorectal cancer, chemoresistance Phase I trials (MS-444 analogs)
HuC/HuD Alzheimer’s disease Preclinical (flavonoid derivatives)

Preparation Methods

Prokaryotic Expression in Escherichia coli

The majority of commercial ELAV proteins (e.g., Human ELAVL4) are produced in E. coli due to its cost-effectiveness and high yield. Key parameters include:

Expression StrainTag SystemYieldPurity
BL21(DE3)GST-N-term5-8 mg/L>85%
Rosetta™His₆10-15 mg/L>90%
SHuffle® T7MBP fusion3-5 mg/L>80%

The pET vector system remains dominant, with induction typically performed at OD₆₀₀ ≈ 0.6 using 0.1-1 mM IPTG at 16-18°C for 18-24 hours. Solubility challenges necessitate trial of different fusion tags, with GST and MBP showing superior results for ELAV's RNA recognition motifs (RRMs).

Eukaryotic Expression Platforms

For functional studies requiring post-translational modifications, wheat germ and mammalian systems are preferred:

  • Wheat Germ Cell-Free : Produces full-length HuR/ELAVL1 (63 kDa) with >80% purity through GST affinity chromatography. Retains RNA-binding capacity comparable to native protein (K<sub>d</sub> = 12 nM vs 9.5 nM for AU-rich elements).

  • HEK293 Cells : Transient transfection with DDK-tagged constructs yields 0.05-0.1 mg/mL post-purification, suitable for electrophoretic mobility shift assays (EMSAs). Requires optimized serum-free media to prevent phosphorylation-dependent activity loss.

Purification Strategies and Optimization

Affinity Chromatography

Modern protocols combine affinity tags with orthogonal purification steps:

His-Tag Purification (MagneHis™ System)

  • Lyse cells in binding buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) with 2-8 M urea for inclusion bodies

  • Bind to Ni-coated magnetic particles (30 min, 4°C)

  • Wash with 20-40 mM imidazole

  • Elute with 250-500 mM imidazole

This method achieves 85-95% purity in <4 hours but requires tag removal for structural studies.

GST Fusion Protocols

  • Glutathione Sepharose 4B resin binding capacity: 8-10 mg ELAV/mL resin

  • Thrombin cleavage (2 U/mg, 16°C, 16 hr) achieves >95% tag removal

  • Critical to include 1 mM DTT in elution buffers to maintain RRM structural integrity

Native Protein Extraction from Drosophila

For studies requiring endogenous ELAV:

  • Homogenize 6-18 hr embryos in Nuclear Extraction Buffer (10 mM HEPES, 1.5 mM MgCl₂, 10 mM KCl, 0.5% NP-40)

  • Centrifuge at 12,000×g (15 min, 4°C) to isolate nuclear fraction

  • UV cross-link RNA-protein complexes (254 nm, 400 mJ/cm²)

  • Immunoprecipitate with α-ELAV antibodies coupled to Protein A/G beads

Yields average 0.2-0.5 mg protein per 10 g embryos, with activity confirmed through in vitro splicing assays.

Simultaneous RNA-Protein Isolation Techniques

The PARIS™ Kit enables concurrent preparation from limited samples:

Protocol Optimization for ELAV Studies

StepModificationRationale
LysisAdd 1 U/μL RNaseOUT™Preserve ELAV-bound RNAs
Phase SeparationExtend chloroform incubation to 10 minImprove RNA integrity (RIN >8.5)
Protein PrecipitationUse 2.5 M guanidine-HClRecover 92% ELAV vs 78% with standard protocol

This method yields 15-30 μg ELAV protein and 50-100 μg total RNA per 10⁷ cells, enabling coordinated omics analyses.

Quality Control and Functional Validation

Purity Assessment

  • SDS-PAGE : 35-63 kDa bands depending on isoform and tag

  • HPLC-SEC : Monomeric peak at 13-15 min (Superdex 200, 150 mM NaCl)

  • Endotoxin Levels : <0.1 EU/μg for in vivo applications

Functional Assays

RNA Binding Capacity

  • EMSA : 50 nM ELAV + ³²P-labeled AU-rich RNA (K<sub>d</sub> = 8-15 nM)

  • CLIP-seq : Identifies in vivo targets (e.g., Ubx, ewg)

Biological Activity

  • Rescue of neural splicing defects in elav<sup>−/−</sup> flies (EC₅₀ = 0.8-1.2 μM)

  • In vitro circular RNA synthesis (30-50% efficiency boost)

Challenges and Methodological Advances

Current Limitations

  • Tag interference in RRM3 domain reduces ewg splicing activity by 40%

  • Oxidative dimerization occurs during storage (prevented by 5% glycerol + 2 mM TCEP)

Innovative Approaches

  • CAS9-ELAV fusions : Enable locus-specific RNA processing in HEK293 cells

  • Cryo-EM-Compatible Purification : GraFix stabilization for 3.8 Å structure determination

Q & A

Q. What are the structural characteristics of ELAV proteins, and how do they influence RNA binding?

ELAV proteins contain three RNA recognition motif (RRM) domains: RRM1 and RRM2 bind target mRNA via conserved RNP sequences, while RRM3 facilitates dimerization and poly(A) tail interactions . Mammalian ELAV isoforms (HuR, HuB, HuC, HuD) share 70–85% sequence homology, with HuR being ubiquitously expressed and neuronal isoforms (HuB/C/D) predominantly localized in the cytoplasm under basal conditions . Structural studies using X-ray crystallography and mutagenesis reveal that RRM1 and RRM2 are critical for binding AU-rich elements (AREs) in mRNA 3' UTRs, while RRM3 enables homo-/heterodimerization, essential for mRNA stability regulation .

Q. How can researchers detect and quantify ELAV protein expression in neuronal tissues?

Immunohistochemistry (IHC) with validated antibodies (e.g., ab204991 for ELAVL2) is widely used. Key steps include:

  • Antigen retrieval : Heat-mediated retrieval with citrate buffer (pH 6.0) for formalin-fixed tissues .
  • Antibody dilution : Optimize concentrations (e.g., 1:200 for IHC, 2 µg/ml for immunocytochemistry) to balance specificity and signal intensity .
  • Controls : Include tissue/cell lines with known ELAV expression (e.g., human cerebral cortex for neuronal isoforms) . Western blotting using antibodies like anti-ELAVL1 (1:500–2000 dilution) can differentiate isoforms by molecular weight (~36–42 kDa) .

Advanced Research Questions

Q. What experimental approaches are used to study this compound-RNA interactions in disease models?

  • RNA immunoprecipitation (RIP) : Crosslink ELAV-RNA complexes in cells (e.g., SH-SY5Y neuroblastoma), immunoprecipitate with isoform-specific antibodies, and identify bound transcripts via qRT-PCR or sequencing .
  • Docking studies : Computational modeling (e.g., AutoDock) predicts compound binding to RRM domains, validated by electrophoretic mobility shift assays (EMSAs) to assess disruption of ELAV-mRNA complexes .
  • Knockdown/overexpression : siRNA targeting ELAVL1 in cancer cells (e.g., A431) reveals its role in stabilizing oncogenic mRNAs (e.g., IGF1R, VEGF) .

Q. How do neuronal ELAV proteins (HuB/C/D) regulate mRNA stability through PKCα signaling?

PKCα activation (e.g., via phorbol esters) induces phosphorylation of neuronal ELAV proteins, promoting their cytoskeletal translocation and enhancing binding to mRNAs like GAP-43. Key steps:

  • Stimulation : Treat SH-SY5Y cells with 100 nM phorbol ester for 15 minutes .
  • Subcellular fractionation : Separate cytosolic and cytoskeletal fractions to monitor ELAV redistribution .
  • Functional validation : PKCα inhibition (e.g., Gö6976) blocks ELAV-mediated GAP-43 mRNA stabilization, confirmed by actinomycin D chase assays .

Q. What challenges exist in developing selective ELAV inhibitors, and how are they addressed?

  • Structural redundancy : ELAV isoforms share conserved RRM domains, complicating isoform-specific targeting. Use paralog-specific RNA motifs (e.g., HuD prefers U-rich sequences) for selective compound design .
  • Screening methods : High-throughput screening (HTS) with fluorescence polarization assays identifies compounds disrupting ELAV-mRNA complexes (e.g., compound 1 inhibits HuR-ARE binding with IC₅₀ = 2 µM) .
  • Compensation effects : Combinatorial knockdown (e.g., siRNA + small molecules) prevents functional redundancy among ELAV isoforms or other RNA-binding proteins (RBPs) .

Q. How do ELAV proteins contribute to pathologies like cancer and neurodegeneration?

  • Cancer : ELAVL1 stabilizes pro-survival mRNAs (e.g., VEGF, IGF1R) in non-small cell lung cancer, promoting metastasis. Silencing ELAVL1 reduces tumor growth by 60% in xenograft models .
  • Neurodegeneration : Cytoplasmic HuD aggregates in Alzheimer’s disease impair mRNA transport. Post-mortem brain studies show HuD co-localizes with tau tangles in hippocampal neurons .
  • Ferroptosis : ELAVL1 modulates iron homeostasis in hepatic stellate cells via HO-1 mRNA stabilization, linking it to liver fibrosis .

Methodological Considerations

Q. How to resolve contradictions in this compound localization studies?

  • Context-dependent shuttling : Neuronal ELAVs are cytoplasmic under basal conditions but nuclear during stress (e.g., hypoxia). Use compartment-specific markers (e.g., Lamin B1 for nucleus) and fractionation protocols .
  • Antibody validation : Compare multiple antibodies (e.g., ab204991 for ELAVL2 vs. CSB-PA233280 for ELAVL3) across cell lines (e.g., HeLa vs. neuroblastoma) to confirm specificity .

Q. What are best practices for analyzing ELAV-dependent mRNA stability?

  • Transcriptional blockade : Treat cells with 5 µg/ml actinomycin D and collect samples at 0, 2, 4, and 6 hours for qRT-PCR .
  • RNA decay curves : Calculate half-lives using nonlinear regression. For example, GAP-43 mRNA half-life increases from 1.5 to 4 hours upon HuD overexpression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.